molecular formula C15H17NO B1246223 2-(2-Methylphenoxy)-1-phenylethanamine

2-(2-Methylphenoxy)-1-phenylethanamine

Cat. No.: B1246223
M. Wt: 227.3 g/mol
InChI Key: LWPPQUIJVVJEKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-[(2-Methylphenoxy)methyl]benzenemethanamine: is an organic compound with a complex structure that includes a phenoxy group and a benzenemethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylphenoxy)-1-phenylethanamine typically involves the reaction of 2-methylphenol with benzyl chloride in the presence of a base to form the intermediate 2-methylphenoxybenzyl chloride. This intermediate is then reacted with benzenemethanamine under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Alpha-[(2-Methylphenoxy)methyl]benzenemethanamine can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

Chemistry: Alpha-[(2-Methylphenoxy)methyl]benzenemethanamine is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, this compound can be used as a ligand in receptor studies, helping to elucidate the binding mechanisms and interactions of biological molecules.

Industry: In the industrial sector, 2-(2-Methylphenoxy)-1-phenylethanamine can be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenoxy)-1-phenylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group and benzenemethanamine moiety allow the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    2-Methylbenzylamine: Shares the benzenemethanamine structure but lacks the phenoxy group.

    Phenethylamine: Contains a similar amine group but with a different aromatic substitution pattern.

    4-Methoxyphenethylamine: Similar structure with a methoxy group instead of a methylphenoxy group.

Uniqueness: Alpha-[(2-Methylphenoxy)methyl]benzenemethanamine is unique due to the presence of both the phenoxy group and the benzenemethanamine moiety, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.3 g/mol

IUPAC Name

2-(2-methylphenoxy)-1-phenylethanamine

InChI

InChI=1S/C15H17NO/c1-12-7-5-6-10-15(12)17-11-14(16)13-8-3-2-4-9-13/h2-10,14H,11,16H2,1H3

InChI Key

LWPPQUIJVVJEKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(C2=CC=CC=C2)N

Synonyms

2-(2-methylphenoxy)-1-phenylethanamine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.